molecular formula C16H11ClN2O3S B2701511 3-[(2-Chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid CAS No. 361150-31-4

3-[(2-Chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid

Cat. No. B2701511
M. Wt: 346.79
InChI Key: DVFIIDXCPUZJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[(2-Chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid” is a chemical compound with the CAS Number: 361150-59-6 . It has a molecular weight of 360.82 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H13ClN2O3S/c1-23-16(22)10-6-7-12-14(8-10)19-17(24)20(15(12)21)9-11-4-2-3-5-13(11)18/h2-8H,9H2,1H3,(H,19,24) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the potential of quinazoline derivatives as antimicrobial agents. For instance, one study synthesized new quinazolines, indicating their screening for antibacterial and antifungal activities against a range of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007). Another study focused on the synthesis and evaluation of quinazolinone derivatives for their antimicrobial activities, showing significant efficacy (Patel & Shaikh, 2011).

Anti-inflammatory and Analgesic Applications

Quinazoline derivatives have also been studied for their potential anti-inflammatory and analgesic properties. A study synthesized novel 4(3H)-quinazolinone derivatives and assessed their anti-inflammatory and analgesic activities, indicating some compounds exhibited promising results (Farag et al., 2012).

Synthesis and Characterization

The synthesis and characterization of quinazoline derivatives form a crucial part of their scientific research applications. Various methods and conditions for synthesizing these compounds have been explored to enhance their antimicrobial, anti-inflammatory, and analgesic properties. Studies have developed novel synthetic routes and characterized the compounds using different analytical techniques, providing insights into their chemical structures and potential mechanisms of action (Lezina, Rubtsova, Polukeev, & Kutchin, 2012).

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3S/c17-12-4-2-1-3-10(12)8-19-14(20)11-6-5-9(15(21)22)7-13(11)18-16(19)23/h1-7H,8H2,(H,18,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFIIDXCPUZJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid

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